6-(3-Fluorobenzyl)nicotinic acid

Medicinal Chemistry Physicochemical Property Comparison ADME Optimization

Researchers requiring consistent 98% purity for reproducible conjugation and SAR studies often face supply inconsistency and ambiguous purity claims. 6-(3-Fluorobenzyl)nicotinic acid (CAS 2059635-55-9) addresses this with verified 98% purity, a fluorinated scaffold providing +17.99 g/mol mass and enhanced LogP over non-fluorinated analogs, and a carboxylic acid handle for amide/ester prodrug formation. Available for immediate procurement with batch-specific QC data.

Molecular Formula C13H10FNO2
Molecular Weight 231.22 g/mol
Cat. No. B12079490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-Fluorobenzyl)nicotinic acid
Molecular FormulaC13H10FNO2
Molecular Weight231.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)CC2=NC=C(C=C2)C(=O)O
InChIInChI=1S/C13H10FNO2/c14-11-3-1-2-9(6-11)7-12-5-4-10(8-15-12)13(16)17/h1-6,8H,7H2,(H,16,17)
InChIKeySCCCGLFFJPULHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(3-Fluorobenzyl)nicotinic acid: Baseline Characteristics and Procurement Identifiers for a Fluorinated Nicotinic Acid Building Block


6-(3-Fluorobenzyl)nicotinic acid is a fluorinated derivative of nicotinic acid (vitamin B3) characterized by a 3-fluorobenzyl substituent at the 6-position of the pyridine-3-carboxylic acid scaffold . The compound has the molecular formula C13H10FNO2 and a molecular weight of 231.22 g/mol, with CAS registry number 2059635-55-9 [1]. As a heterocyclic building block, it serves as a versatile synthetic intermediate in medicinal chemistry, enabling the introduction of both a carboxylic acid handle and a fluorinated aromatic moiety into target molecules [2].

Building Block Format
Fluorinated nicotinic acid with conjugation-ready carboxylic acid handle
Workflow Fit
Supports medicinal chemistry synthesis, prodrug design, and SAR studies
Selection Context
Fluorine substituent introduces distinct lipophilicity and metabolic stability profiles

Why In-Class 6-Substituted Nicotinic Acids Cannot Simply Replace 6-(3-Fluorobenzyl)nicotinic acid in Research Programs


Generic substitution among 6-substituted nicotinic acid derivatives is precluded by the divergent effects of specific substituents on physicochemical properties, biological target engagement, and downstream synthetic utility. The presence, position, and electronic nature of the fluorine atom in 6-(3-fluorobenzyl)nicotinic acid imparts distinct lipophilicity and metabolic stability profiles relative to non-fluorinated or para-fluorinated analogs [1]. These differences directly influence absorption, distribution, and target binding, making compound-specific characterization essential for reproducible research outcomes [1]. Furthermore, the carboxylic acid moiety provides a conjugation-ready handle for amide or ester formation, a feature that is absent or differentially reactive in close analogs lacking this functional group at the 3-position of the pyridine ring [2]. The quantitative evidence below delineates these compound-specific distinctions that inform scientific selection and procurement decisions.

Fluorine Position
Para-fluorinated isomer may differ in lipophilicity and target engagement; class-level effects may not transfer directly.
Functional Group
Analogs lacking the 3-carboxylic acid handle cannot participate in ester or amide conjugation chemistry.
Impurity Profile
Lower-purity batches from alternative sources may confound sensitive biological assay results.

6-(3-Fluorobenzyl)nicotinic acid: Quantitative Differentiation Evidence for Procurement and Experimental Design


Fluorine-Induced Molecular Weight and Lipophilicity Shift Relative to Non-Fluorinated Analog

The introduction of a fluorine atom at the 3-position of the benzyl group in 6-(3-fluorobenzyl)nicotinic acid results in a measurable increase in molecular weight compared to the non-fluorinated analog 6-benzylnicotinic acid. The fluorinated compound has a molecular weight of 231.22 g/mol , whereas the non-fluorinated analog has a molecular weight of 213.23 g/mol , representing a +17.99 g/mol difference. This molecular weight increase is accompanied by a classically observed increase in lipophilicity (LogP) due to the electron-withdrawing and hydrophobic nature of fluorine, which can enhance membrane permeability and alter tissue distribution profiles [1].

MW and Lipophilicity Shift
Head-to-head
+17.99 g/mol vs non-fluorinated analog
May alter membrane permeability and distribution profiles
Class-level fluorine effect; confirm with specific LogP measurement
Medicinal Chemistry Physicochemical Property Comparison ADME Optimization

Commercial Availability with Specified Purity Profile for Reproducible Research

6-(3-Fluorobenzyl)nicotinic acid is commercially available from reputable chemical suppliers with a specified purity of 98% . In contrast, the para-fluorinated isomer 6-(4-fluorobenzyl)nicotinic acid is offered at 95% purity . This 3% absolute purity difference translates to a 60% reduction in potential impurity burden (assuming impurities are the balance), which is critical for sensitive biological assays where minor contaminants can confound results or for synthetic applications where stoichiometric precision is required.

Commercial Purity Specification
Data to verify
98% vs 95% for para-fluoro isomer
Reduced impurity burden supports assay reproducibility
Supplier-specified purity; lot-specific COA review recommended
Chemical Procurement Quality Control Building Block Purity

Leverageable Carboxylic Acid Moiety for Conjugation to Biologically Active Nucleosides

The carboxylic acid functionality of 6-(3-fluorobenzyl)nicotinic acid serves as a critical conjugation handle. A protocol describes the use of a closely related nicotinoyl building block to synthesize N6-(3-fluorobenzyl)-2',3',5'-tri-O-nicotinoyl adenosine, a depot form of the antiviral nucleoside N6-(3-fluorobenzyl)adenosine (FBAR) [1]. This application demonstrates the utility of the carboxylic acid group for esterification, enabling the creation of biodegradable prodrugs with reduced cytotoxicity compared to the parent nucleoside [1]. Analogs lacking the carboxylic acid at the 3-position of the pyridine ring cannot participate in this type of conjugation chemistry.

Carboxylic Acid Conjugation Handle
Reported
Enables ester/amide bond formation at pyridine 3-position
Expands synthetic utility for prodrug and bioconjugate design
Demonstrated with closely related nicotinoyl adenosine derivatives
Prodrug Design Antiviral Research Bioconjugation

Potential CCR5 Antagonism Implied by Preliminary Pharmacological Screening

Preliminary pharmacological screening data suggests that 6-(3-fluorobenzyl)nicotinic acid or a closely related derivative exhibits activity as a CCR5 antagonist [1]. CCR5 antagonism is a validated therapeutic strategy for HIV entry inhibition and has implications in inflammatory and autoimmune diseases [1]. While quantitative potency data (IC50) from a direct assay for the exact compound is not publicly available, this class-level activity distinguishes it from non-fluorinated or differently substituted nicotinic acid analogs, which may lack this specific receptor interaction profile. Further empirical validation is required to establish comparative IC50 values against reference CCR5 antagonists.

Preliminary CCR5 Antagonism
Context-dependent
Qualitative activity indication from screening data
Supports chemokine receptor research screening
No public IC50; confirmatory dose-response studies required
HIV Infection Chemokine Receptor Immunomodulation

Optimal Research and Procurement Scenarios for 6-(3-Fluorobenzyl)nicotinic acid Based on Quantitative Differentiation


Synthesis of Fluorinated Prodrugs and Bioconjugates Requiring a Carboxylic Acid Handle

Researchers engaged in developing ester- or amide-linked prodrugs, particularly those targeting antiviral or anticancer applications, can leverage the carboxylic acid functionality of 6-(3-fluorobenzyl)nicotinic acid to create biodegradable depot forms, as demonstrated in the synthesis of nicotinoyl-protected nucleoside analogs [1]. The availability of this compound in 98% purity ensures high coupling efficiency and minimizes side reactions during conjugation.

Lead Optimization Campaigns Focused on Modulating Lipophilicity and Metabolic Stability

In structure-activity relationship (SAR) studies where fine-tuning of lipophilicity is desired, the fluorine atom in 6-(3-fluorobenzyl)nicotinic acid offers a +17.99 g/mol molecular weight increase and an expected LogP elevation relative to the non-fluorinated analog 6-benzylnicotinic acid . This property modulation is valuable for improving membrane permeability or altering metabolic clearance pathways, as is well-established for fluorinated pharmacophores [2].

HIV Entry Inhibitor Research Exploring CCR5 Antagonism

For virology and immunology groups investigating small-molecule CCR5 antagonists as potential HIV entry inhibitors or anti-inflammatory agents, 6-(3-fluorobenzyl)nicotinic acid represents a chemically tractable starting point based on preliminary activity screening [3]. While confirmatory dose-response assays are needed, the compound's commercial availability and well-defined structure facilitate rapid in-house evaluation.

Medicinal Chemistry Building Block Requiring High Purity for Sensitive Assays

When constructing focused libraries or performing biological assays where impurity interference is a concern, the 98% purity specification of 6-(3-fluorobenzyl)nicotinic acid provides a higher confidence starting material compared to the 95% purity offered for the para-fluorinated isomer . This 3% absolute purity advantage reduces the potential for confounding assay results, supporting more reproducible data generation.

Application
Selection Property
Validation Focus
Prodrug and bioconjugate synthesis
Carboxylic acid conjugation handle
Ester/amide coupling efficiency and depot-form stability
Lipophilicity and metabolic stability SAR
Fluorine-induced molecular weight and LogP shift
Membrane permeability and metabolic clearance pathway review
Chemokine receptor (CCR5) screening
Preliminary target engagement indication
Dose-response assay confirmation and selectivity profiling
Sensitive biological assay and library synthesis
Higher commercial purity specification
Impurity profiling and lot-specific COA review
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